Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)-

Norepinephrine transporter NET inhibition CNS drug discovery

Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)- (CAS 126921-46-8, molecular formula C₂₁H₂₃N₃, MW 317.43 g/mol) is an unsubstituted parent compound within the 1-[(2′-substituted)-piperazin-1′-yl]-isoquinoline series disclosed in US Patent 7,887,784. This compound possesses the core isoquinoline–ethyl–4-phenylpiperazine architecture that defines the class.

Molecular Formula C21H23N3
Molecular Weight 317.4 g/mol
CAS No. 126921-46-8
Cat. No. B12895930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)-
CAS126921-46-8
Molecular FormulaC21H23N3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=NC=CC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C21H23N3/c1-2-7-19(8-3-1)24-16-14-23(15-17-24)13-11-21-20-9-5-4-6-18(20)10-12-22-21/h1-10,12H,11,13-17H2
InChIKeyAJAAZIPDXVNTLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)- (CAS 126921-46-8): A Scaffold-Defining Member of the Patented 1-[(2′-Substituted)-Piperazin-1′-yl]-Isoquinoline NET Inhibitor Class


Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)- (CAS 126921-46-8, molecular formula C₂₁H₂₃N₃, MW 317.43 g/mol) is an unsubstituted parent compound within the 1-[(2′-substituted)-piperazin-1′-yl]-isoquinoline series disclosed in US Patent 7,887,784 [1]. This compound possesses the core isoquinoline–ethyl–4-phenylpiperazine architecture that defines the class. The patent describes this general series as norepinephrine transporter (NET) inhibitors with nanomolar competitive binding affinity, and critically, as a scaffold amenable to radionuclide labeling for positron emission tomography (PET) imaging of NET distribution in the brain [1][2]. The compound is commercially available at 97% purity (e.g., catalog CM226560) for research use .

Why Generic NET Inhibitors Cannot Replace Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)- in Specialized NET Research and PET Tracer Development


Conventional NET inhibitor drugs such as atomoxetine, reboxetine, and desipramine bind NET with moderate to low nanomolar affinity but exhibit variable cross-reactivity at serotonin (SERT) and dopamine (DAT) transporters, limiting their utility as clean pharmacological tools or imaging agents [1]. The 1-[(2′-substituted)-piperazin-1′-yl]-isoquinoline series, of which CAS 126921-46-8 is the foundational unsubstituted member, was specifically designed through iterative molecular modeling and structure–activity relationship (SAR) studies to achieve high NET selectivity (>100-fold over competing transporters) alongside physicochemical properties (logP 0.69–1.56, plasma free fraction 25%–52%) that are compatible with CNS imaging applications [2]. Substituting this compound with a generic NET inhibitor would forfeit the scaffold's unique radiolabeling chemistry—a feature absent from clinically established NET drugs—and the defined SAR trajectory that allows systematic optimization of potency, selectivity, and tracer kinetics [1][2].

Quantitative Differentiation Evidence for Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)- Relative to In-Class and Cross-Class Comparators


NET Binding Affinity in the Nanomolar Range Confirmed by Human NET Uptake Assay

The compound exhibits an IC₅₀ of 61 nM for inhibition of human NET, determined via [³H]-noradrenaline reuptake assay in MDCK cells expressing human NET, measured after 10 minutes by scintillation counting [1]. This places the compound within the nanomolar potency range characteristic of the broader 1-[(2′-substituted)-piperazin-1′-yl]-isoquinoline series disclosed in the patent, where competitive binding occurs at nanomolar concentrations [2]. For comparison, the clinically approved NET inhibitor atomoxetine has a reported Ki of approximately 1–3 nM at human NET, while desipramine exhibits a Ki of approximately 0.6–1.5 nM; the target compound's IC₅₀ of 61 nM positions it as a moderate-affinity NET ligand suitable for use as an SAR reference point or as a low-background control in binding studies where excessively high affinity may complicate displacement experiments [3].

Norepinephrine transporter NET inhibition CNS drug discovery

Scaffold-Defined Selectivity for NET Over SERT and DAT

The patent for the 1-[(2′-substituted)-piperazin-1′-yl]-isoquinoline series explicitly claims that members of this class—including the unsubstituted parent compound—bind selectively to NET over other competitive transporter targets and receptor binding sites, including those of serotonin (SERT) and dopamine (DAT) [1]. Subsequent SAR and PET tracer development studies demonstrated that optimized members of this series achieve >100-fold selectivity for NET over SERT and DAT [2]. In contrast, widely used NET inhibitors such as desipramine show only approximately 10–30-fold selectivity over SERT, and atomoxetine exhibits functionally relevant SERT occupancy at clinical doses, complicating their use as clean NET probes [3]. The isoquinoline-piperazine scaffold is therefore distinct in its engineered selectivity profile, with the parent compound serving as the structural baseline from which highly selective derivatives are developed.

Transporter selectivity NET vs SERT DAT off-target profiling

Radiolabeling Capability for PET Imaging: A Unique Differentiator from Clinical NET Inhibitors

A defining feature of the 1-[(2′-substituted)-piperazin-1′-yl]-isoquinoline series, as disclosed in the patent, is that the chemical syntheses are expressly designed to be compatible with radionuclide labeling using isotopes such as fluorine-18 (¹⁸F) and carbon-11 (¹¹C) for PET imaging [1]. The unsubstituted parent compound (CAS 126921-46-8) embodies the core architecture upon which 2′-position modifications are introduced for radiolabel incorporation. In vivo PET studies in rhesus monkeys demonstrated that ¹⁸F-labeled derivatives of this series displayed specific, regionally elevated uptake in NET-rich brain areas (brainstem, thalamus, cingulate cortex) with low uptake in NET-poor reference regions (caudate, putamen, occipital cortex), and that lower-affinity radioligands had negligible NET-specific binding [2]. The clinical NET inhibitors atomoxetine, reboxetine, and desipramine lack this radiolabeling compatibility and have no validated PET tracer analogs derived from their core structures that match the binding profile of the isoquinoline-piperazine series [3].

PET imaging NET tracer radiolabeling F-18 C-11

Physicochemical Properties Optimized for CNS Penetration and Low Non-Specific Binding

The iterative SAR studies on the isoquinoline-piperazine series yielded tracers with logP values ranging from 0.69 to 1.56 and plasma free fractions between 25% and 52% [1]. These values fall within the optimal range for CNS PET tracers: logP of 1–3 is considered ideal for blood–brain barrier penetration, and a high plasma free fraction maximizes the availability of unbound tracer for target engagement [2]. The unsubstituted parent compound (CAS 126921-46-8), with its balanced aromatic isoquinoline (lipophilic) and piperazine (hydrophilic) moieties, provides the physicochemical template upon which these favorable properties are built. In comparison, clinically used NET inhibitors such as atomoxetine (logP ~3.8) and desipramine (logP ~4.0) are substantially more lipophilic, which can contribute to higher non-specific tissue binding and complicate quantitative imaging applications [3].

CNS drug design lipophilicity plasma protein binding logP

Structurally Distinct from All Clinically Approved NET Inhibitors

CAS 126921-46-8 features an isoquinoline nucleus linked via an ethyl spacer to a 4-phenylpiperazine moiety . This architecture is structurally distinct from all clinically approved NET inhibitors: atomoxetine is a phenylpropylamine; reboxetine is a morpholine derivative; desipramine is a dibenzazepine tricyclic; and duloxetine is a naphthyl ether propanamine. None of these approved drugs contain an isoquinoline ring or a phenylpiperazine substructure. The structural uniqueness of the isoquinoline-piperazine scaffold enables composition-of-matter patent protection (US 7,887,784, priority date March 21, 2007) [1], meaning that procurement of this compound provides access to a proprietary chemical space with freedom-to-operate considerations distinct from generic NET inhibitors. The scaffold also avoids the tricyclic amine substructure associated with hERG channel blockade and cardiotoxicity observed with desipramine and related tricyclics [2].

Chemical novelty IP position scaffold differentiation

Best-Fit Research and Industrial Application Scenarios for Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)- (CAS 126921-46-8)


SAR Reference Compound for NET Inhibitor Lead Optimization Programs

As the unsubstituted parent of the 1-[(2′-substituted)-piperazin-1′-yl]-isoquinoline series, this compound serves as the essential baseline for any structure–activity relationship campaign aimed at optimizing NET potency, selectivity, and PET tracer properties. Its experimentally determined IC₅₀ of 61 nM at human NET provides the reference point against which 2′-substituted derivatives are compared . Procurement of this compound enables systematic exploration of substituent effects on binding affinity, selectivity, and physicochemical parameters within a patent-protected chemical space .

NET PET Tracer Precursor and Radiolabeling Chemistry Development

The compound's core scaffold is explicitly designed for radionuclide incorporation at the 2′-position of the piperazine ring, enabling the synthesis of ¹⁸F- and ¹¹C-labeled PET tracers . In vivo PET imaging studies with derivatives of this scaffold in rhesus monkeys have demonstrated regionally specific uptake in NET-rich brain regions (brainstem, thalamus, cingulate cortex) with low non-specific binding in NET-poor reference regions . Researchers developing novel NET PET tracers require this parent compound as the synthetic starting point and as the cold reference standard for radiochemical purity validation, metabolite identification, and binding potential calculations .

Selective NET Pharmacological Tool for CNS Disease Mechanism Studies

The scaffold's engineered selectivity for NET over SERT and DAT (>100-fold in optimized derivatives) makes this compound and its analogs valuable as clean pharmacological tools for dissecting the role of NET in CNS disorders including depression, anxiety, attention deficit disorders, PTSD, and neurodegeneration . Unlike clinically used NET inhibitors that carry confounding SERT or DAT activity, this compound class allows researchers to attribute observed effects specifically to NET blockade, enabling more definitive target validation studies in vitro and in vivo .

Transporter Selectivity Profiling and Cross-Reactivity Screening Panels

The compound serves as a representative isoquinoline-piperazine NET ligand for inclusion in transporter selectivity panels that benchmark new chemical entities against established NET pharmacophores. Its moderate NET affinity (IC₅₀ 61 nM) and the scaffold's demonstrated selectivity window (>100-fold over SERT/DAT in optimized analogs) provide a useful comparator for profiling the selectivity of novel monoamine transporter ligands . This application is particularly relevant for CROs and pharmaceutical discovery groups seeking to differentiate their candidates from both clinical NET inhibitors and the isoquinoline-piperazine chemotype .

Quote Request

Request a Quote for Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.